molecular formula C18H22N2O4 B5500035 3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B5500035
M. Wt: 330.4 g/mol
InChI Key: YOFPRBAKQVRZJO-UHFFFAOYSA-N
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Description

3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[222]octane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps. The process begins with the preparation of the bicyclo[2.2.2]octane core, followed by the introduction of the carboxylic acid and acetylamino groups. Common reagents used in these reactions include acetic anhydride, phenyl isocyanate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

Uniqueness

3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid stands out due to its bicyclic structure and the presence of both acetylamino and carboxylic acid groups. This combination of features imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(3-acetamidophenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-10(21)19-13-3-2-4-14(9-13)20-17(22)15-11-5-7-12(8-6-11)16(15)18(23)24/h2-4,9,11-12,15-16H,5-8H2,1H3,(H,19,21)(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFPRBAKQVRZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2C3CCC(C2C(=O)O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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